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Octyl (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B12650828
CAS No.: 64022-34-0
M. Wt: 392.7 g/mol
InChI Key: WFMGDEZKUZALGX-HDXUUTQWSA-N
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Description

Contextualization within Fatty Acid Ester Chemistry for Advanced Materials and Biochemical Applications

Fatty acid esters (FAEs) are a broad class of compounds resulting from the reaction of a fatty acid with an alcohol. libretexts.org Their properties are highly tunable based on the nature of the parent fatty acid and alcohol. Key structural variables include the length of the carbon chains, the degree of unsaturation (number of double bonds), and the presence of branching or other functional groups. mdpi.com These variables dictate the physical state (liquid or solid), viscosity, polarity, and chemical stability of the ester, which in turn determines its suitability for specific applications. mdpi.comyoutube.com

Waxes, for instance, are esters of long-chain fatty acids and long-chain alcohols, valued for their protective, water-repellent properties in both plants and animals. libretexts.org In contrast, short-chain esters often exhibit characteristic fruity or floral scents and are used as fragrance compounds. Octyl (9Z,12Z)-octadeca-9,12-dienoate fits into the category of long-chain fatty acid esters. The presence of the two double bonds in the linoleate (B1235992) portion prevents the molecules from packing tightly, resulting in a compound that is likely a liquid at room temperature with a relatively low melting point, a characteristic of polyunsaturated esters. mdpi.com

Advanced Materials: In materials science, long-chain fatty acid esters are investigated for use as biolubricants, plasticizers, and components in the synthesis of polymers. The long alkyl chains provide lubricity and compatibility with hydrocarbon-based systems, while the ester group adds a degree of polarity. The properties of FAEs are significantly impacted by the alcohol used in their synthesis; studies on esters derived from various vegetable oils and C1–C12 alcohols show that longer alcohol chains influence viscosity and low-temperature properties. mdpi.com The tensile strength and stiffness of materials like fatty acid starch esters decrease as the length of the ester-group chain increases, demonstrating how the alcohol moiety modulates mechanical properties. researchgate.net

Biochemical Applications: In biochemical and biomedical contexts, the biocompatibility of fatty acid esters makes them valuable. Octyl linoleate is utilized in cosmetics and personal care products for its emollient properties, helping to soften and moisturize the skin. ontosight.ai This application leverages its ability to form a non-occlusive film on the skin's surface, reducing water loss. Furthermore, its lipid nature makes it a candidate for use as an excipient in pharmaceutical formulations, particularly for lipid-based drug delivery systems designed to enhance the solubility and bioavailability of poorly water-soluble drugs. ontosight.ai

Historical Perspective and Evolution of Research on Linoleate Esters

The history of linoleate esters is intrinsically linked to the discovery and study of their parent fatty acid, linoleic acid. Although linoleic acid was first isolated in 1844, its profound biological significance was not understood for nearly a century. cas.org

The pivotal moment in linoleate research came in the late 1920s and early 1930s through the work of George and Mildred Burr. Their nutritional studies on rats fed fat-free diets led to the discovery of essential fatty acids. They demonstrated that linoleic acid was indispensable for preventing deficiency symptoms, thus coining the term "essential fatty acid." nih.gov Notably, these early, groundbreaking studies frequently used fatty acid esters, such as methyl linoleate, to deliver the fatty acids in a stable and pure form, highlighting the early role of esters as crucial tools in biochemical research. nih.gov

Subsequent research in the 1930s confirmed that animals could not synthesize linoleic acid de novo, solidifying its dietary importance. nih.gov By the late 1930s, studies began to uncover the metabolic pathways involving linoleic acid, with findings that it could be converted into other biologically important molecules like arachidonic acid. nih.gov The complete chemical synthesis of linoleic acid was achieved in 1950, which further enabled researchers to create a variety of ester derivatives and study their properties systematically. cas.org

The focus of research has since evolved from purely nutritional aspects to encompass a wide range of applications. Scientists began to explore the physical and chemical properties of different linoleate esters, moving beyond the simple methyl and ethyl esters of early studies to longer-chain variants like octyl linoleate. This expansion was driven by the chemical industry's search for renewable and biodegradable raw materials for products such as lubricants, surfactants, and cosmetic ingredients. ontosight.aimdpi.com Recent research continues to find novel roles for linoleate derivatives, such as the identification of linoleic acid esters of hydroxy linoleic acids (LAHLAs) as a class of anti-inflammatory lipids. nih.gov

The following table summarizes key milestones in the history of linoleic acid and its esters:

YearMilestoneSignificance
1844 Linoleic acid first isolated from linseed oil by F. Sacc.Marks the initial discovery of the parent compound. cas.org
1930 George O. Burr and Mildred M. Burr identify linoleic acid as an essential fatty acid.Establishes the fundamental biological importance of linoleic acid, often studied using its methyl ester. nih.gov
1939 The chemical structure of linoleic acid is fully determined.Provides the structural foundation for understanding its chemistry and that of its derivatives. cas.org
1950 First chemical synthesis of linoleic acid is achieved by R. A. Raphael and F. Sondheimer.Opens the door for the controlled synthesis of various linoleate esters for research and industrial use. cas.org
Modern Era Research expands to diverse applications of linoleate esters in materials and biochemistry.Focus shifts to leveraging the specific properties of esters like octyl linoleate for cosmetics, pharmaceuticals, and biolubricants. ontosight.ai

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis utilizes enzymes as biocatalysts to perform chemical transformations, offering a greener alternative to traditional methods. Lipases are particularly important in the synthesis of esters like octyl linoleate. scielo.br

The enzymatic synthesis of this compound is achieved through the direct esterification of linoleic acid and 1-octanol, catalyzed by a lipase. nih.gov Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are highly versatile enzymes that can catalyze ester synthesis, particularly in environments with low water activity. scielo.br This biocatalytic route is central to developing bio-based products, as it often utilizes renewable feedstocks. The use of lipases, which can be derived from various microbial sources such as fungi and bacteria, allows for the synthesis of high-purity esters under mild conditions. scielo.br For instance, lipases from fungi like Geotrichum candidum and Candida antarctica have been effectively used in the esterification of fatty acids. nih.govnih.gov

To maximize the yield and efficiency of the enzymatic synthesis, several reaction parameters must be carefully optimized. These variables significantly influence the rate of ester conversion. Key parameters include reaction temperature, enzyme concentration, substrate molar ratio, and reaction time. researchgate.netresearchgate.net

For example, in the synthesis of a similar nutraceutical ester, glycerol (B35011) linoleate, a maximum conversion of 73.2% was achieved at a temperature of 65°C over 478 minutes with a specific enzyme amount. researchgate.net Another study on the esterification of policosanols with conjugated linoleic acid found optimal conditions to be a temperature of 61.3°C, an enzyme loading of 3.7%, and a reaction time of 34.1 minutes, achieving a degree of esterification of approximately 95 mol%. researchgate.net The optimization process often employs statistical methods like Response Surface Methodology (RSM) to model the effects of these variables and identify the ideal conditions for maximum product yield. researchgate.netresearchgate.net

Below is a table illustrating typical parameters that are optimized in lipase-catalyzed esterification reactions.

ParameterRange StudiedOptimal Value ExampleImpact on Reaction
Temperature 30 - 80 °C61.3 °C researchgate.netAffects enzyme activity and stability; higher temperatures can increase reaction rate but may lead to enzyme denaturation.
Enzyme Loading 1 - 10% (w/w)3.7% of total substrates researchgate.netHigher concentration generally increases reaction rate, but costs also increase.
Substrate Molar Ratio 1:1 - 1:10 (Acid:Alcohol)1:2 (Policosanols to CLA) researchgate.netAn excess of one substrate (usually the alcohol) can shift the reaction equilibrium towards product formation. mdpi.com
Reaction Time 1 - 72 hours34.1 minutes researchgate.netLonger times can lead to higher conversion until equilibrium is reached.

The enzymatic synthesis of esters aligns well with the 12 Principles of Green Chemistry. nih.gov This approach is considered environmentally friendly for several reasons:

Milder Reaction Conditions : Enzymatic reactions are typically conducted at moderate temperatures and atmospheric pressure, reducing energy consumption compared to conventional chemical processes. researchgate.net

High Selectivity : Lipases exhibit high regioselectivity and enantioselectivity, which minimizes the formation of unwanted byproducts and simplifies purification processes. researchgate.net This is crucial for maintaining the specific (9Z,12Z) configuration of the linoleate moiety.

Renewable Resources : The substrates, such as vegetable oils (as a source of linoleic acid), are renewable. The enzymes themselves are biocatalysts and are biodegradable. mdpi.com

Waste Prevention : The high selectivity of enzymes leads to higher product yields and less waste, adhering to the first principle of green chemistry. nih.gov

Solvent-Free Systems : Many lipase-catalyzed reactions can be performed in solvent-free systems, where one of the liquid substrates acts as the reaction medium, eliminating the need for potentially hazardous organic solvents. nih.govcsic.es

Conventional Chemical Synthesis Strategies for this compound

Traditional chemical synthesis provides an alternative route to producing fatty acid esters, typically relying on acid or base catalysis at elevated temperatures.

The direct esterification of linoleic acid with 1-octanol can be catalyzed by chemical catalysts. A common method involves using an acid catalyst, such as 4-dodecylbenzenesulfonic acid (DBSA), which has been shown to be effective even at mild temperatures (e.g., 60 °C) under solvent-free conditions, achieving conversions above 95%. nih.gov

Alternatively, a base-catalyzed transesterification reaction can be employed. In this process, a triglyceride source of linoleic acid (like sunflower oil) is reacted with 1-octanol in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). mdpi.com This reaction produces a mixture of fatty acid octyl esters and glycerol. mdpi.com While efficient, these chemical methods often require more energy and complex post-reaction purification steps to remove the catalyst and byproducts. scielo.br

A significant challenge in the synthesis of octadecadienoate esters is maintaining the precise geometric (cis/trans) and positional (location of double bonds) isomerism of the parent fatty acid. The desired product, this compound, requires that both double bonds remain in the cis configuration at the 9th and 12th carbon positions.

Conventional chemical synthesis, especially under harsh conditions like high heat or strong base catalysis, can induce isomerization. For example, refluxing linoleic acid with KOH can convert the (9Z,12Z) isomer into a mixture of conjugated linoleic acid (CLA) isomers, such as (9Z,11E) and (10E,12Z)-octadecadienoic acids. nih.gov This demonstrates the risk of altering the compound's structure during synthesis.

Controlling this isomerization is critical. While some chemical methods are designed for stereoselective synthesis, they can be complex multi-step processes. agriculturejournals.cz In contrast, enzymatic methods often offer superior control. Lipases can be highly selective for specific isomers, both in esterification and hydrolysis reactions. nih.gov This inherent selectivity of biocatalysts helps to preserve the original (Z,Z) configuration of the linoleic acid, making chemoenzymatic approaches particularly advantageous for producing isomerically pure this compound.

An in-depth examination of the chemical compound this compound reveals complex synthetic routes and diverse natural origins. This article focuses on the methodologies for its synthesis and its isolation from biological sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H48O2 B12650828 Octyl (9Z,12Z)-octadeca-9,12-dienoate CAS No. 64022-34-0

Properties

CAS No.

64022-34-0

Molecular Formula

C26H48O2

Molecular Weight

392.7 g/mol

IUPAC Name

octyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C26H48O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25-23-21-10-8-6-4-2/h11-12,14-15H,3-10,13,16-25H2,1-2H3/b12-11-,15-14-

InChI Key

WFMGDEZKUZALGX-HDXUUTQWSA-N

Isomeric SMILES

CCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms

Oxidative Stability and Degradation Pathways of Octyl (9Z,12Z)-octadeca-9,12-dienoate

The presence of a 1,4-diene system in the linoleate (B1235992) portion of the molecule makes this compound particularly susceptible to oxidation. helsinki.fi This process, which can occur through autoxidation or photo-oxidation, leads to the formation of various degradation products. researchgate.net

Mechanisms of Double Bond Autoxidation and Photo-oxidation

Autoxidation: This process is a spontaneous reaction with atmospheric oxygen and proceeds via a free radical chain reaction. helsinki.fi The mechanism involves three main stages: initiation, propagation, and termination.

Initiation: An initiator, such as a trace metal or light, abstracts a hydrogen atom from the C-11 position, which is a doubly allylic carbon, to form a pentadienyl radical. This radical is stabilized by resonance.

Propagation: The pentadienyl radical reacts with molecular oxygen (a triplet biradical) to form a peroxyl radical. helsinki.fi This peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid molecule, propagating the chain reaction and forming a hydroperoxide. The autoxidation of linoleic acid esters typically yields a mixture of 9-hydroperoxy- and 13-hydroperoxy-octadecadienoate isomers. nih.gov

Termination: The chain reaction is terminated when two radical species combine to form a non-radical product.

The rate of autoxidation is characterized by an induction period with a slow initial increase in hydroperoxide concentration, followed by a rapid acceleration period. researchgate.net

Photo-oxidation: This process is initiated by the absorption of light, often in the presence of a photosensitizer. It can proceed through two main mechanisms:

Type I: The excited sensitizer (B1316253) directly interacts with the substrate to produce radicals, which then react with oxygen.

Type II: The excited sensitizer transfers its energy to molecular oxygen, forming highly reactive singlet oxygen. Singlet oxygen can then react directly with the double bonds of the linoleate moiety via an ene reaction to form hydroperoxides.

Influence of Molecular Structure and Substituents on Reactive Intermediates

The structure of this compound significantly influences the stability and reactivity of its intermediates. The key reactive intermediates in its oxidation are carbon-centered radicals, peroxyl radicals, and hydroperoxides. libretexts.org

Carbon-Centered Radicals: The initial radical formed by hydrogen abstraction is stabilized by resonance across the pentadienyl system. This delocalization of the unpaired electron increases the stability of the radical, making the bis-allylic C-11 hydrogen the most susceptible to abstraction.

Peroxyl Radicals: The subsequent peroxyl radicals are also stabilized by the conjugated double bond system. The position of oxygen attack determines the resulting hydroperoxide isomer.

Hydroperoxides: These are the primary, relatively stable initial products of oxidation. However, they can decompose, especially in the presence of metal ions or heat, to form secondary oxidation products like aldehydes, ketones, and other short-chain fatty acids.

The presence of the octyl ester group can have a steric influence on the approach of reactants and the stability of intermediates, although the primary reactivity is dominated by the diene system in the fatty acid chain.

Role in Low-Temperature Combustion Chemistry of Biofuels

This compound is a representative molecule for certain components of biodiesel. Its combustion chemistry, particularly at low temperatures, is crucial for understanding and modeling the performance of biofuels in advanced engine technologies like Homogeneous Charge Compression Ignition (HCCI). sandia.govsae.org Low-temperature combustion (LTC) is characterized by complex reaction networks that occur before the main ignition event. princeton.eduacs.org

Analysis of Chain Propagation, Termination, and Branching Reactions

In the context of low-temperature combustion, the oxidation of this compound involves a series of elementary reactions: youtube.com

Chain Initiation: At elevated temperatures, the fuel molecule can undergo homolytic cleavage to form initial radicals.

Chain Propagation: A radical (R•) abstracts a hydrogen atom from the fuel molecule to form an alkyl radical (F•). This is followed by the addition of molecular oxygen to form a peroxy radical (FOO•). This peroxy radical can then undergo internal hydrogen abstraction (isomerization) to form a hydroperoxyalkyl radical (•QOOH).

Chain Termination: Reactions between two radicals lead to the formation of stable, non-radical products, thus terminating the chain.

The specific pathways and dominant reactions are highly dependent on temperature, pressure, and the molecular structure of the fuel. youtube.com

Experimental and Computational Studies of Ignition Characteristics

The ignition characteristics of fuels like this compound are often studied experimentally using rapid compression machines and shock tubes. tue.nl These experiments measure the ignition delay time (IDT), which is the time between the start of compression and the onset of combustion, over a range of temperatures and pressures.

Computational studies, employing detailed chemical kinetic models, are used to simulate and understand the experimental observations. These models consist of a large set of elementary reactions with their corresponding rate constants. Sensitivity analysis of these models can identify the key reactions that promote or inhibit ignition under specific conditions. tue.nl For large esters, the initial hydrogen abstraction reactions and the subsequent peroxy radical isomerization pathways are often found to be critical in controlling the low-temperature reactivity and ignition timing.

Hydrolysis and Transesterification Reactions of the Ester Linkage

Besides the reactions at the double bonds, the ester linkage in this compound can undergo hydrolysis and transesterification.

Hydrolysis: This reaction involves the cleavage of the ester bond by water to yield linoleic acid and octanol (B41247). This process can be catalyzed by acids, bases, or enzymes (lipases).

Acid-catalyzed hydrolysis: The ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and the alcohol. This reaction is irreversible.

Enzymatic hydrolysis: Lipases can catalyze the hydrolysis of the ester bond under mild conditions.

Transesterification: This is a reaction where the octyl group of the ester is exchanged with another alcohol. This process is also typically catalyzed by acids, bases, or enzymes. For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield methyl linoleate and octanol. This type of reaction is fundamental to the production of biodiesel from various lipid feedstocks. The synthesis of octyl oleate, a similar long-chain ester, has been shown to achieve high conversion rates through enzymatic esterification. researchgate.net Transesterification can also occur in the production of conjugated linoleic acid esters. google.com

Below is a table summarizing the types of reactions discussed:

Reaction TypeReactantsProductsCatalyst/Conditions
Autoxidation This compound, O₂Hydroperoxides, secondary oxidation productsInitiators (light, heat, metal ions)
Photo-oxidation This compound, O₂HydroperoxidesPhotosensitizer, light
Low-Temperature Combustion This compound, O₂CO₂, H₂O, various intermediatesHigh temperature and pressure
Hydrolysis This compound, H₂OLinoleic acid, OctanolAcid, base, or lipase
Transesterification This compound, Alcohol (e.g., Methanol)Linoleate ester of the new alcohol, OctanolAcid, base, or lipase

Interaction with Metal Ions and Complex Formation (e.g., Iron, Copper Linoleates)

The reactivity of this compound with metal ions is primarily dictated by the carboxylate functionality of the linoleate portion of the ester. This group can act as a ligand, forming coordination complexes with various metal ions, most notably transition metals such as iron (Fe) and copper (Cu). While the octyl ester group itself is generally non-coordinating, the linoleate moiety readily participates in complex formation, leading to the generation of metal linoleates. These interactions are of significant interest in various fields, including the formation of nanoparticles and the study of magnetic materials.

The formation of these complexes typically involves the reaction of a metal salt with linoleic acid or its derivatives. The carboxylate group of the linoleate can coordinate to the metal center in several modes, with the bridging bidentate mode being common in the formation of dinuclear structures, such as the classic "paddlewheel" structure observed in some copper(II) carboxylates. nih.gov In this arrangement, four carboxylate ligands bridge two copper(II) ions.

Iron Linoleate Complexes:

Iron can form complexes with linoleate in both its ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. These iron linoleate complexes are often used as precursors in the synthesis of iron oxide nanoparticles. For instance, superparamagnetic iron oxide nanoparticles (SPIONs) can be synthesized through the thermal decomposition of iron oleate, a compound structurally similar to iron linoleate. rsc.org The linoleate ligand acts as a capping agent, controlling the size and preventing the agglomeration of the nanoparticles. researchgate.net

The coordination environment of iron in these complexes can be investigated using various spectroscopic techniques. Mössbauer spectroscopy is a particularly powerful tool for probing the electronic environment of iron atoms, providing data on their oxidation state and magnetic properties. spectroscopyonline.comnih.gov This technique can distinguish between different iron species present in a sample. nih.gov

Copper Linoleate Complexes:

Copper(II) ions readily react with linoleate to form copper(II) linoleate complexes. These complexes have been studied in the context of nanoparticle synthesis, where linoleic acid can act as a capping agent for copper nanoparticles. acs.org The coordination of the carboxylate group to the copper center is a key aspect of this interaction.

The geometry of copper(II) carboxylate complexes is often a distorted square pyramidal or square planar arrangement. nih.gov In dinuclear copper(II) carboxylate complexes with a paddlewheel structure, the two copper centers are in close proximity, leading to antiferromagnetic coupling. researchgate.net The magnetic susceptibility of such complexes is temperature-dependent. researchgate.net

Spectroscopic and Structural Data:

The formation of metal-linoleate complexes can be monitored and characterized by various analytical methods. Fourier-Transform Infrared (FTIR) spectroscopy is commonly used to confirm the coordination of the carboxylate group to the metal ion. The characteristic vibrational frequencies of the carboxylate group are sensitive to its coordination mode.

Interactive Data Table: FTIR Spectroscopic Data of Metal Carboxylate Complexes

Complex TypeAsymmetric C=O Stretch (cm⁻¹)Symmetric C=O Stretch (cm⁻¹)Source(s)
Iron Oleate~1562 - 1595~1438 - 1444 researchgate.net
Copper(II) Carboxylates~1577 - 1606~1406 - 1417 acs.org
Free Carboxylic Acid~1710- researchgate.net

This table presents typical FTIR data for metal carboxylates similar to iron and copper linoleates. The exact peak positions can vary depending on the specific compound and its environment.

Interactive Data Table: Structural and Magnetic Properties of Copper(II) Carboxylate Complexes

PropertyTypical Value(s)Compound TypeSource(s)
Cu-O Bond Length (equatorial)1.958 - 1.983 ÅDinuclear Copper(II) Carboxylates nih.gov
Cu-N Bond Length (axial)2.139 - 2.210 ÅDinuclear Copper(II) Carboxylates with Pyridine Ligands nih.gov
Cu···Cu Separation2.617 - 2.678 ÅDinuclear Copper(II) Carboxylates nih.govresearchgate.net
Magnetic Susceptibility (χm)Paramagnetic, with temperature dependenceCopper(II) Complexes researchgate.net

This table provides representative structural and magnetic data for dinuclear copper(II) carboxylate complexes, which serve as models for copper linoleate complexes.

Stability of Metal-Linoleate Complexes:

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Octyl (9Z,12Z)-octadeca-9,12-dienoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it is possible to map out the complete covalent framework and the stereochemistry of the molecule.

High-resolution ¹H-NMR and ¹³C-NMR spectra provide definitive information on the structure of this compound. The ¹H-NMR spectrum reveals distinct signals corresponding to the different types of protons in the molecule. The olefinic protons (=CH) of the cis-double bonds at C9, C10, C12, and C13 typically appear as a complex multiplet in the range of δ 5.3-5.4 ppm. A key diagnostic signal is the triplet at approximately δ 2.77 ppm, which corresponds to the bis-allylic protons of the methylene (B1212753) bridge (-CH=CH-CH₂-CH=CH-) at C11. magritek.comresearchgate.net The protons on the octyl ester group are also clearly distinguishable, with the triplet for the O-CH₂ group appearing around δ 4.06 ppm. researchgate.net

The ¹³C-NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carboxyl carbon (C=O) of the ester group resonates downfield, typically around δ 174 ppm. The olefinic carbons (-CH=CH-) are found in the δ 128-130 ppm region. researchgate.net The bis-allylic carbon at C11 is distinctly observed at approximately δ 25.6 ppm. The carbons of the octyl chain and the linoleate (B1235992) backbone appear in the upfield region of the spectrum. magritek.com

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound in CDCl₃. Data is extrapolated from linoleic acid and its methyl esters. magritek.comresearchgate.netaocs.org
Proton AssignmentTypical Chemical Shift (δ, ppm)Multiplicity
Olefinic protons (H-9, H-10, H-12, H-13)5.30 - 5.42Multiplet
Octyl ester methylene (O-CH₂)4.06Triplet
Bis-allylic methylene (H-11)2.77Triplet
α-carbonyl methylene (H-2)2.30Triplet
Allylic methylenes (H-8, H-14)2.05Multiplet
Alkyl chain methylenes (-CH₂-)1.25 - 1.65Multiplet
Terminal methyl (H-18)0.89Triplet
Octyl chain terminal methyl0.88Triplet
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound in CDCl₃. Data is extrapolated from linoleic acid and related esters. magritek.comresearchgate.net
Carbon AssignmentTypical Chemical Shift (δ, ppm)
Ester carbonyl (C-1)173.9
Olefinic carbons (C-9, C-10, C-12, C-13)127.9 - 130.2
Octyl ester methylene (O-CH₂)64.4
α-carbonyl methylene (C-2)34.1
Allylic carbons (C-8, C-14)27.2
Bis-allylic carbon (C-11)25.6
Alkyl chain methylenes (-CH₂-)22.5 - 31.9
Terminal methyl (C-18)14.1
Octyl chain terminal methyl14.0

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is crucial for determining the stereochemistry of molecules by identifying protons that are close to each other in space, rather than through bonds. youtube.comlibretexts.org For this compound, NOESY is used to confirm the Z (cis) configuration of both double bonds.

In a cis double bond, the olefinic protons are on the same side as their adjacent allylic protons. A NOESY experiment will show cross-peaks indicating a through-space interaction (a Nuclear Overhauser Effect or NOE) between these protons. Specifically, for the C9=C10 double bond, an NOE correlation would be observed between the olefinic proton at C9 and the allylic protons at C8, and between the olefinic proton at C10 and the bis-allylic protons at C11. Similarly, for the C12=C13 double bond, correlations would be seen between the olefinic proton at C12 and the bis-allylic protons at C11, and between the olefinic proton at C13 and the allylic protons at C14. The presence of these specific cross-peaks provides definitive proof of the (9Z, 12Z) geometry. libretexts.orgyoutube.com

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental formula of a compound and can reveal structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like fatty acid esters. nih.govntnu.no this compound is sufficiently volatile to be analyzed by GC-MS, where it can be separated from other components in a mixture before being detected by the mass spectrometer. jofresearch.com

The electron ionization (EI) mass spectrum of the compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 392.66 g/mol . hxchem.net The fragmentation pattern provides a "molecular fingerprint" that aids in identification. Characteristic fragments for fatty acid esters include ions resulting from cleavage at various points along the alkyl chain and rearrangement ions like the McLafferty rearrangement product. nist.govresearchgate.net Analysis of these fragments allows for confirmation of the fatty acid chain length and the structure of the alcohol moiety. GC-MS methods are robust and sensitive, allowing for the profiling of fatty acid compositions in complex biological and industrial samples. nih.gov

High-Resolution Liquid Chromatography-Mass Spectrometry (HRLCMS) is a state-of-the-art technique that provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₂₆H₄₈O₂), HRLCMS can confirm its elemental formula by measuring its exact mass.

HRLCMS is particularly valuable for trace analysis, capable of detecting and quantifying compounds at very low concentrations (nanograms per liter or lower) in complex matrices like environmental water or biological sediments. nih.govnih.gov The coupling with liquid chromatography allows for the separation of the target analyte from matrix interferences prior to high-resolution mass detection, enhancing both sensitivity and specificity. This makes HRLCMS an ideal method for metabolic studies or environmental fate monitoring involving this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. tandfonline.com For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. nih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its long alkyl chains, this compound is highly hydrophobic and will be strongly retained on a C18 column, allowing for excellent separation from more polar lipids. The mobile phase often consists of a gradient of acetonitrile (B52724) and water. tandfonline.comnih.gov Since the compound lacks a strong chromophore, detection is typically achieved using a UV detector at low wavelengths (e.g., ~192-205 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. nih.govgerli.com HPLC is not only used for analytical purposes but can also be scaled up for the preparative purification of the compound. nih.gov

Table 3: Typical RP-HPLC Conditions for the Analysis of Fatty Acid Esters. tandfonline.comnih.govgerli.comresearchgate.net
ParameterCondition
ColumnReversed-Phase C18 (ODS), 4.6 x 250 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectorUV at 205 nm or Evaporative Light Scattering Detector (ELSD)
Column Temperature30-40 °C

Reverse Phase HPLC Method Development for this compound

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a cornerstone technique for the analysis of fatty acid esters. While gas chromatography is often used for fatty acid profiling, HPLC is indispensable for the separation of geometric isomers and for preparative scale purification. hplc.eu The development of a robust Reverse Phase HPLC (RP-HPLC) method for this compound is crucial for its quality control.

A typical RP-HPLC method for a fatty acid ester like octyl linoleate would involve a C18 column, which separates compounds based on their hydrophobicity. hplc.euresearchgate.net For enhanced separation of geometric isomers (cis/trans), a column with higher molecular shape selectivity, such as a cholesterol-bonded silica (B1680970) gel (COSMOSIL Cholester), may be employed. hplc.eu

The mobile phase composition is a critical parameter. A common approach involves a binary gradient or isocratic elution with acetonitrile and water, often with a small percentage of an acid modifier like acetic acid or phosphoric acid to improve peak shape and resolution. sielc.comalquds.edu For instance, a mobile phase consisting of acetonitrile, water, and phosphoric acid has been used for related organotin compounds containing the (9Z,12Z)-octadeca-9,12-dienoate moiety. sielc.com An alternative mobile phase could be methanol (B129727) and water, with a 90:10 (v/v) mixture of methanol and water being effective for the purification of other fatty acid ethyl esters. mdpi.com

Detection of non-chromophoric fatty acid esters like octyl linoleate can be achieved using a UV detector at a low wavelength, typically around 205 nm, or by using an Evaporative Light Scattering Detector (ELSD). hplc.euresearchgate.net For methods compatible with mass spectrometry (MS), volatile modifiers like formic acid are preferred over phosphoric acid. sielc.com

A hypothetical starting point for method development is summarized in the table below.

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for hydrophobic compounds.
Mobile Phase A AcetonitrileCommon organic modifier in RP-HPLC.
Mobile Phase B Water with 0.1% Acetic AcidProvides protons to suppress ionization and improve peak shape.
Gradient 80% A to 100% A over 20 minTo elute the highly hydrophobic ester.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temperature 30-40 °CTo improve efficiency and reduce viscosity.
Detection UV at 205 nm or ELSDFor detection of compounds with limited UV chromophores.

This method would require optimization of the gradient slope, flow rate, and temperature to achieve the desired resolution between the main compound and any potential impurities.

Preparative Scale Isolation and Impurity Profiling

The isolation of high-purity this compound often necessitates preparative HPLC. This technique is scalable from analytical methods and is crucial for obtaining reference standards and for applications requiring highly pure material. hplc.eu Reverse-phase medium-pressure liquid chromatography (RP-MPLC) has been shown to be an efficient method for the purification of omega-3 fatty acid ethyl esters, suggesting its applicability to octyl linoleate as well. mdpi.com

Impurity profiling is a critical aspect of characterization. For this compound, potential impurities can arise from the starting materials or be generated during synthesis and storage. These may include:

Geometric Isomers: The most common impurities are the trans-isomers of the linoleate moiety, such as (9E,12Z), (9Z,12E), and (9E,12E)-octadeca-9,12-dienoate. nih.gov

Positional Isomers: Isomers with different double bond positions can also be present.

Oxidation Products: Polyunsaturated fatty acids are susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products. nih.gov

Starting Materials: Residual linoleic acid or octanol (B41247) from the esterification reaction.

By-products: Formation of other esters or reaction by-products.

The characterization of impurities in isotopically labeled linoleic acid has been performed, highlighting the importance of identifying any species present at levels greater than 0.5%. nih.gov Two-dimensional liquid chromatography (2D-LC) is an advanced technique that can be employed for complex samples, offering enhanced resolution for impurity profiling of fatty acids. nih.gov

Impurity ClassPotential CompoundsAnalytical Challenge
Geometric Isomers (9E,12Z/Z,E/E,E)-octyl-octadecadienoateSimilar hydrophobicity to the main compound.
Oxidation Products Hydroperoxides, aldehydesWide range of polarities and concentrations.
Unreacted Materials Linoleic acid, OctanolDifferent polarities, may require gradient elution.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for the identification of functional groups within a molecule. For this compound, these spectroscopic methods can confirm the presence of key structural features.

C-H Stretching: Strong absorptions around 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the long alkyl chains.

C=O Stretching: A very strong and sharp absorption band around 1740 cm⁻¹, characteristic of the ester carbonyl group.

C-O Stretching: Absorptions in the region of 1170-1250 cm⁻¹ corresponding to the C-O stretching of the ester linkage.

=C-H Stretching: A peak around 3010 cm⁻¹, which is characteristic of the C-H stretching of the cis-double bonds.

C=C Stretching: A weaker absorption around 1655 cm⁻¹ for the C=C double bond stretching.

The Raman spectrum provides complementary information to the IR spectrum. The C=C double bond, which gives a weak IR signal, typically produces a strong Raman signal. The Raman spectrum would be particularly useful for confirming the unsaturation and the cis-configuration of the double bonds. The study of the Raman spectra of other long-chain molecules like cholesterol has shown that specific vibrational modes can be sensitive to the conformational structure of the alkyl chain. nih.gov

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
Alkyl C-H 2850-2960 (strong)2850-2960 (strong)
Ester C=O ~1740 (very strong)~1740 (weak)
Ester C-O 1170-1250 (strong)(variable)
cis C=C-H ~3010 (medium)~3010 (medium)
C=C ~1655 (weak)~1655 (strong)

The combination of these spectroscopic and chromatographic techniques provides a comprehensive characterization of this compound, ensuring its identity, purity, and quality for various applications.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations of Octyl (9Z,12Z)-octadeca-9,12-dienoate Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics, self-assembly processes, and intermolecular interactions of molecules like octyl linoleate (B1235992) within various environments.

Simulation of Lipid-Based Nanoparticle Assemblies and Dynamics

Lipid-based nanoparticles (LNPs) are widely investigated as delivery systems, and understanding their assembly is key to their design. MD simulations are employed to explore the mechanisms by which lipid components, including esters like octyl linoleate, self-assemble into nanoparticles. nih.govmdpi.com These simulations can model the entire process, from the initial random distribution of lipids to the formation of a stable nanoparticle core. nih.govmdpi.com

Table 1: Parameters and Methodologies in Molecular Dynamics Simulations

Parameter/MethodDescriptionTypical Application in Lipid SystemsReference
Force FieldA set of parameters used to calculate the potential energy of a system of atoms or molecules. Defines the interactions between particles.CHARMM36 and Martini 2.2 are commonly used for all-atom and coarse-grained simulations of lipids, respectively. nih.gov
EnsembleA statistical representation of a system in thermodynamic equilibrium. Common ensembles are NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature).Production simulations are often conducted in the NPT ensemble to mimic experimental conditions at a specific temperature and pressure. nih.gov
Periodic Boundary ConditionsAn approximation to eliminate surface effects in a simulation by treating the simulation box as if it is tiled to form an infinite lattice.Used in virtually all simulations of bulk systems to avoid edge artifacts and simulate a larger environment. nih.gov
Energy MinimizationA process to find a stable, low-energy conformation of the system by adjusting atomic coordinates to reduce steric clashes before starting the dynamics.The steepest descent algorithm is often used to relax the initial system configuration. nih.gov

Analysis of Intermolecular Interactions within Complex Formulations

MD simulations provide a molecular-level lens to examine the intricate network of interactions within complex formulations containing octyl linoleate. These simulations can quantify interactions such as van der Waals forces, electrostatic interactions, and hydrogen bonding between the ester and other components like surfactants, co-solvents, or active ingredients. nih.govpharmaexcipients.com For example, in a simulated transdermal delivery system, MD can elucidate the mechanism of an active ingredient's translocation from a lipid nanoparticle to the skin. pharmaexcipients.com It can reveal whether the active has a stronger affinity for the nanoparticle carrier or the skin lipids, a critical factor in formulation efficacy. pharmaexcipients.com

By calculating the potential of mean force (PMF), simulations can map the free energy landscape of processes like the permeation of a molecule through a lipid bilayer. This analysis identifies the primary energy barriers for transport, which often reside in the hydrophobic core of the lipid tails. pharmaexcipients.com For a formulation containing octyl linoleate, these simulations would clarify how its presence modifies the interactions and permeability of other substances within the mixture, facilitating the rational design of novel delivery systems. pharmaexcipients.com

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. These methods are essential for understanding the intrinsic characteristics of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. researchgate.net For octyl linoleate, DFT can be used to determine its ground-state energy, molecular orbital shapes, and the distribution of electron density. youtube.comresearchgate.net This information is fundamental to understanding its chemical reactivity.

Properties derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For octyl linoleate, this would show negative potential around the oxygen atoms of the ester group and positive potential elsewhere, indicating sites prone to different types of chemical attack. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding, charge delocalization, and hyperconjugative interactions, further explaining the molecule's stability and electronic structure. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

One of the powerful applications of DFT is the accurate prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By combining DFT with methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. nih.govrsc.org These calculated values can then be linearly scaled to predict experimental ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com

This predictive capability is invaluable for:

Structure Verification: Comparing DFT-predicted spectra with experimental data provides strong evidence for the correct structural assignment. nih.gov

Isomer Identification: For molecules with geometric isomers, like the (9Z,12Z) configuration of octyl linoleate, DFT can accurately reproduce the subtle differences in chemical shifts between isomers, aiding in their unequivocal identification. mdpi.comresearchgate.net

Resolving Ambiguities: In cases of complex spectra with overlapping signals, DFT calculations can help assign resonances that are difficult to resolve experimentally. mdpi.comresearchgate.net

Studies on related fatty acid derivatives have shown that excellent linear correlations can be achieved between DFT-calculated and experimental ¹H NMR chemical shifts using various functionals. mdpi.comresearchgate.net

Table 2: Common DFT Functionals for NMR Chemical Shift Prediction

FunctionalDescriptionPerformance NoteReference
B3LYPA hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation.Widely used and provides a good balance of accuracy and computational cost for NMR predictions. mdpi.comresearchgate.net
PBE0A hybrid functional that mixes Perdew-Burke-Ernzerhof (PBE) exchange with Hartree-Fock exchange.Often provides results comparable to B3LYP for chemical shift calculations. mdpi.com
ωB97XDA range-separated hybrid functional that includes empirical dispersion corrections.Can offer slightly better performance, particularly for systems with significant non-covalent interactions. mdpi.comresearchgate.net
M06-2XA hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange.Known for good performance across a broad range of chemical applications, including thermochemistry and kinetics. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a physicochemical property. mdpi.comsysrevpharm.org By identifying the key molecular features that influence a particular endpoint, QSAR models can be used to predict the activity of new or untested chemicals, thereby guiding rational design and reducing the need for extensive laboratory work. sysrevpharm.org

The development of a QSAR model for a series of esters related to octyl linoleate would follow several critical steps:

Data Set Compilation: A set of molecules with known experimental data for the activity of interest (e.g., skin permeability, emulsifying capacity, or a specific biological effect) is collected.

Molecular Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological, geometric, and electronic properties. sysrevpharm.orgnih.gov

Model Development and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a subset of the most relevant descriptors to the observed activity. sysrevpharm.orgnih.gov The model's robustness and predictive power are then rigorously assessed through internal validation (e.g., leave-one-out cross-validation, Q²LOO) and external validation using a separate test set of compounds. mdpi.comnih.gov

For a compound like octyl linoleate, a QSAR model could be developed to predict an endpoint such as its environmental fate or a specific formulation property. For example, a study on petroleum hydrocarbons developed a QSAR model to estimate Predicted No-Effect Concentrations (PNECs), identifying key molecular descriptors like autocorrelation and information indices that influenced the outcome. nih.gov A similar approach could be applied to rationally design new esters with optimized properties by using the QSAR model to predict their activity before synthesis.

Applications in Advanced Materials Science and Engineering

Biolubricant Development and Performance Characterization

In response to growing environmental concerns and the need for sustainable alternatives to petroleum-based products, Octyl (9Z,12Z)-octadeca-9,12-dienoate has emerged as a promising candidate for biolubricant base stock. daneshyari.com Vegetable oils, the parent source of the linoleic acid portion, are recognized for their high biodegradability, low toxicity, and excellent lubricity. daneshyari.comresearchgate.netusask.ca However, their direct use is often hindered by poor low-temperature performance and low thermo-oxidative stability. usask.cacmes.org Chemical modification through esterification to produce esters like this compound is a key strategy to overcome these limitations. researchgate.netmatec-conferences.org

One of the critical performance metrics for any lubricant is its viscosity and how it behaves over a range of operating temperatures, a property quantified by the Viscosity Index (VI). A high VI indicates a smaller change in viscosity with temperature, which is desirable for consistent performance. While vegetable oils inherently have a high VI, their low-temperature properties, such as the pour point (PP), are often poor, leading to solidification in cold environments. cmes.orgcnr.it

The process of transesterification of vegetable oils to produce fatty acid esters like this compound is a proven method to improve these low-temperature flow characteristics. cmes.org The introduction of the octyl group disrupts the molecular packing that occurs at low temperatures in triglycerides, thereby lowering the pour point and enhancing fluidity. Research into various fatty acid esters has consistently shown that the structure of the alcohol used in esterification significantly impacts the final properties.

Table 1: Influence of Alcohol Moiety on Physical Properties of Rapeseed Esters

Property Methyl Ester Ethyl Ester 2-Ethylhexyl Ester
Pour Point (°C) -3 -6 -33
Viscosity @ 40°C (cSt) 4.5 5.0 9.8
Viscosity @ 100°C (cSt) 1.8 2.0 3.0
Viscosity Index 168 180 185

This table illustrates the general principle that branching and increasing the chain length of the alcohol group in a fatty acid ester can significantly improve low-temperature properties (lower pour point) and viscosity index. This principle applies to esters of linoleic acid such as this compound.

The primary drawback of using unsaturated esters like this compound in lubricant formulations is their susceptibility to oxidation. usask.ca The two double bonds in the linoleate (B1235992) chain contain bis-allylic protons which are highly reactive towards oxygen. acs.org This oxidative degradation leads to an increase in viscosity, the formation of sludge and deposits, and a general loss of lubricating performance. cnr.itacs.org

Several strategies are employed to enhance the oxidative stability of biolubricants derived from vegetable oils:

Selective Hydrogenation: This process aims to reduce the number of double bonds, converting polyunsaturated fatty acids (PUFAs) into more stable monounsaturated fatty acids (MUFAs). acs.org For this compound, partial hydrogenation could convert it to octyl oleate, significantly improving its resistance to oxidation, albeit with a potential trade-off in low-temperature properties. acs.org

Use of Antioxidants: The addition of antioxidants is a common and effective method to retard the oxidation process. researchgate.net Phenolic antioxidants, such as butylated hydroxytoluene (BHT), and aminic antioxidants can be added to the lubricant formulation to scavenge free radicals and prolong the service life of the ester. google.com

Epoxidation and Ring Opening: A more complex chemical modification involves the epoxidation of the double bonds followed by ring-opening reactions. This process replaces the unstable double bonds with more stable ether or ester linkages, which can improve both oxidative stability and low-temperature properties. researchgate.net

Table 2: Methods to Enhance Oxidative Stability of Unsaturated Esters

Method Description Advantage Disadvantage
Selective Hydrogenation Reduces the number of C=C double bonds. acs.org Significantly improves oxidative stability. acs.org Can increase pour point; risk of forming trans fats. acs.org
Antioxidant Addition Incorporates radical scavenging compounds. researchgate.net Simple, cost-effective, and preserves other properties. Effectiveness depletes over time.

| Epoxidation | Converts C=C double bonds to oxirane rings. researchgate.net | Improves stability and can be a step for further modification. researchgate.net | Requires additional chemical synthesis steps. |

To create lubricants with superior performance, researchers are exploring the synthesis of complex, hyperbranched structures. irispublishers.comnih.gov Hyperbranched polymers possess unique properties such as a high degree of branching, numerous end groups, and low viscosity compared to their linear analogues of similar molecular weight. irispublishers.com

Starting with a molecule like this compound, the double bonds can serve as reactive sites for creating such architectures. For instance, the double bonds can be epoxidized and subsequently undergo ring-opening polymerization with a polyol like glycerol (B35011) to build a hyperbranched poly(ester-ether) structure. irispublishers.com These highly branched molecules exhibit excellent thermal stability and can function as high-performance lubricant base oils or as viscosity modifiers. nih.govmdpi.com

Role in Polymer Science and Functional Materials

The properties of this compound make it a valuable component in polymer science, primarily as a bio-based plasticizer. Plasticizers are additives that increase the flexibility, workability, and softness of a polymer by reducing the intermolecular forces between polymer chains. researchgate.net

For decades, phthalate (B1215562) esters like dioctyl phthalate (DOP) have dominated the market for plasticizing polymers such as poly(vinyl chloride) (PVC). google.com However, due to health and environmental concerns associated with phthalates, there is a strong drive to develop safer, renewable alternatives. researchgate.netmdpi.com Esters of vegetable oil fatty acids, including this compound, are prime candidates. google.comumn.edu When incorporated into a PVC matrix, the long, flexible octyl and C18 chains of the molecule position themselves between the rigid PVC chains, increasing free volume and allowing the polymer chains to slide past one another more easily. This results in a more flexible material.

Furthermore, hyperbranched esters derived from vegetable oils have shown exceptional promise as high-permanence plasticizers for PVC. nih.govmdpi.com Their larger molecular size and entangled structure significantly reduce their tendency to migrate out of the polymer matrix, a common problem with conventional plasticizers that leads to embrittlement of the material over time. irispublishers.com A novel bio-oil-based hyperbranched ester (SOHE) synthesized from soybean oil demonstrated higher thermal stability and significantly enhanced migration stability compared to DOP in PVC blends. nih.gov

Development of Advanced Coatings and Material Preservation Technologies

The inherent reactivity of the double bonds in the linoleate portion of this compound is a key feature for its use in coatings. wikipedia.org It is a component of drying oils, which form solid, protective films upon exposure to air. wikipedia.orgnih.gov This process, known as "drying" or autoxidation, involves the reaction of the double bonds with atmospheric oxygen, leading to crosslinking and polymerization, which creates a durable, stable film. google.comwikipedia.org

In advanced coating formulations, this compound can function as:

A Reactive Diluent: It can reduce the viscosity of the coating formulation for easier application, and then participate in the curing reaction to become part of the final film, reducing the emission of volatile organic compounds (VOCs).

A Coalescing Agent: In latex or waterborne coatings, it helps the polymer particles to fuse together to form a continuous film as the water evaporates. sciencemadness.org

A Film-Former: It can be the primary binder or a co-binder in alkyd-type resins and varnishes, contributing to the flexibility and durability of the resulting coating. wikipedia.orgresearchgate.net

The use of stabilized esters is crucial for coating applications to prevent premature yellowing. Incorporating antioxidants like butylated hydroxy toluene (B28343) (BHT) into ester compositions has been shown to yield superior film-forming compositions with greater resistance to discoloration. google.com

Biochemical and Environmental Research Perspectives

Metabolic Pathways and Biosynthesis within Biological Systems

The formation of Octyl (9Z,12Z)-octadeca-9,12-dienoate, an ester of octanol (B41247) and linoleic acid, is intrinsically linked to the metabolic pathways of its constituent molecules. The biosynthesis of its linoleic acid component is a well-understood process in many organisms, while the esterification step involves enzymatic reactions common in biological systems.

Linoleic acid is a polyunsaturated omega-6 fatty acid that is essential for many organisms, including mammals who must obtain it from their diet. neist.res.in In plants, bacteria, and some invertebrates, linoleic acid is synthesized from oleic acid. neist.res.innih.gov This critical transformation is carried out by a specific class of enzymes known as fatty acid desaturases, particularly a Δ12 desaturase, which introduces a second double bond into the monounsaturated oleic acid backbone. neist.res.in

Once linoleic acid is present, the formation of its esters, such as octyl linoleate (B1235992), occurs through esterification. This reaction joins the carboxylic acid group of linoleic acid to the hydroxyl group of an alcohol, in this case, octanol. In biological systems, this process is typically catalyzed by enzymes called lipases or esterases. These enzymes facilitate the synthesis of fatty acid esters in non-aqueous (micro)environments or can hydrolyze them in the presence of water. mdpi.com For instance, lipases are used in the enzymatic synthesis of various unsaturated fatty acid esters for applications in dermo-cosmetics. mdpi.com

The metabolism of linoleic acid itself involves processes like beta-oxidation. However, the presence of double bonds requires additional enzymes, such as isomerases and reductases, to reconfigure the bonds into a form that the standard beta-oxidation pathway can process. neist.res.in The formation of octyl linoleate can be seen as a way for an organism to modify the properties of linoleic acid, potentially for storage, transport, or to confer specific biological activities.

Occurrence and Bioactivity in Phytochemical Studies

The investigation of plant chemical constituents, or phytochemicals, is a major avenue for the discovery of new bioactive molecules. While direct identification of this compound in medicinal plants is not widely documented, the widespread presence of its precursors—linoleic acid and various fatty acid esters—in plant extracts strongly suggests its potential for natural occurrence.

Phytochemical analyses of numerous medicinal plants have revealed a wealth of fatty acids and their derivatives. Linoleic acid is one of the most common fatty acids found in plant oils. ekb.egresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is a standard technique used to identify and quantify these lipophilic compounds. researchgate.netnih.gov

While the octyl ester is not commonly reported, the closely related methyl ester, (9Z,12Z)-octadeca-9,12-dienoic acid methyl ester (methyl linoleate), has been identified in a variety of medicinal plants. For example, it has been detected in extracts of Nigella sativa (black cumin) seeds, Lagenaria siceraria (bottle gourd), and Calystegia silvatica. mdpi.comekb.egresearchgate.net The presence of different simple alkyl esters of fatty acids in a single plant source is a known phenomenon, suggesting that if a plant has the necessary enzymatic machinery and the precursor alcohol (octanol) is available, the formation of octyl linoleate is plausible.

The following table summarizes the identification of linoleic acid and its methyl ester in various medicinal plants, highlighting the potential for the presence of other esters.

Plant SpeciesCompound IdentifiedPart of PlantAnalytical Method
Nigella sativa9,12-Octadecadienoic acid (Z,Z)-, methyl esterSeed OilGC-MS
Lagenaria siceraria(Z,Z)-9,12-Octadecadienoic acid methyl esterSeedsGC-MS
Calystegia silvatica9,12-Octadecadienoic acid, methyl esterLeaves & StemsGC-MS
Olea dioicaOleic acid, n-Hexadecanoic acidLeavesGC-MS
Arundo donax9,12-octadecadienoic acidFiberNot Specified

This table is generated based on data from multiple sources identifying common fatty acids and their methyl esters in plants. mdpi.comekb.egresearchgate.netresearchgate.netnih.gov

The discovery of fatty acid esters in plants has significant implications for the development of new bioactive products. oatext.comresearchgate.net Fatty acid derivatives are known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. mdpi.comoatext.comacs.org For instance, linoleic acid esters of hydroxy linoleic acids (LAHLAs) have been identified in oat oil and are recognized as anti-inflammatory lipids. researchgate.netoatext.com

The identification of a compound like octyl linoleate in a medicinal plant would open avenues for investigating its specific therapeutic potential. The "octyl" group would confer greater lipophilicity to the molecule compared to the methyl ester, which could influence its absorption, cellular uptake, and interaction with biological membranes. This modification could potentially enhance or alter the inherent bioactivity of the parent linoleic acid.

The search for natural, bio-based compounds for use in pharmaceuticals, cosmetics, and functional foods is a growing field. frontiersin.org The discovery of novel fatty acid esters like octyl linoleate from plant sources could lead to the development of new products with improved efficacy or unique properties, driven by the structural diversity that plants can generate. oatext.com

Environmental Fate and Biodegradation Studies

Understanding the environmental impact of chemical compounds is crucial. For substances derived from natural sources or intended for widespread use, assessing their biodegradability is a key component of their environmental profile.

Fatty acid esters, as a class of compounds, are generally expected to be biodegradable. ekb.eg Their structure, consisting of a fatty acid linked to an alcohol, is susceptible to enzymatic hydrolysis by lipases and esterases, which are ubiquitous in microorganisms found in soil and water. nih.gov

Studies on various fatty acid alkyl esters have shown that they are readily biodegradable. For example, research on fatty acid methyl esters (FAMEs) and fatty acid butyl esters (FBEs) used in biodiesel has demonstrated their biodegradability, with the rate being influenced by the type of alcohol. researchgate.net This suggests that the octanol portion of octyl linoleate would also be cleaved and metabolized by microorganisms.

The general process of biodegradation for a compound like octyl linoleate would involve two main steps:

Hydrolysis: The ester bond is broken, yielding linoleic acid and octanol.

Metabolism: Both the fatty acid (linoleic acid) and the alcohol (octanol) are then typically metabolized by microorganisms through pathways like beta-oxidation and alcohol oxidation, respectively, ultimately breaking them down into carbon dioxide and water under aerobic conditions.

The following table outlines the expected biodegradation process for this compound based on the degradation of similar compounds.

Compound ClassEnvironmentKey Degradation StepExpected Outcome
Fatty Acid EstersAquatic & TerrestrialEnzymatic HydrolysisReadily Biodegradable
Polyol EstersAquatic & TerrestrialEnzymatic HydrolysisReadily Biodegradable
Fatty Acid Methyl EstersNot SpecifiedEnzymatic HydrolysisHigh Biodegradability

This table is generated based on data from sources assessing the biodegradability of various fatty acid esters. ekb.egresearchgate.net

Microbial Degradation Pathways of Fatty Acid Esters

The microbial degradation of fatty acid esters, such as this compound, is a multi-step process initiated by the enzymatic hydrolysis of the ester bond. This initial cleavage yields an alcohol and a free fatty acid, which are then channeled into distinct metabolic pathways. In the case of this compound, this primary degradation step releases octanol and linoleic acid. The subsequent catabolism of these products, particularly the unsaturated fatty acid component, has been a subject of considerable research, revealing diverse and complex biochemical routes employed by various microorganisms.

The breakdown of the linoleic acid moiety is of significant interest and primarily follows pathways involving biohydrogenation, hydroxylation, and subsequent β-oxidation. These processes are carried out by a wide array of bacteria and fungi, often as a detoxification mechanism to convert potentially toxic polyunsaturated fatty acids into less harmful saturated or modified forms. nih.gov

Initial Hydrolysis by Microbial Lipases

The first step in the metabolism of this compound is the hydrolysis of the ester linkage. This reaction is catalyzed by microbial lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), a versatile class of enzymes produced by numerous bacteria, yeasts, and molds. These enzymes act at the oil-water interface to break down the ester, releasing the constituent alcohol (octanol) and the fatty acid (linoleic acid). The reaction can be represented as follows:

This compound + H₂O → Octan-1-ol + (9Z,12Z)-octadeca-9,12-dienoic acid (Linoleic Acid)

Microbial lipases exhibit broad substrate specificity and are crucial for making the fatty acid available for further degradation. Fungi, in particular, are known to secrete extracellular lipases to break down complex lipids in their environment.

Bacterial Degradation of the Linoleic Acid Moiety

Once liberated, linoleic acid is metabolized by various bacterial species, particularly those found in the gastrointestinal tracts of ruminants and other animals, as well as in soil and aquatic environments. The primary pathways for bacterial degradation of linoleic acid include biohydrogenation and the formation of hydroxy fatty acids.

Biohydrogenation Pathway:

This pathway involves the isomerization and subsequent reduction of the double bonds in the linoleic acid molecule. It is a prominent process in the rumen and human colon, carried out by a consortium of bacteria.

Isomerization: The initial step is the isomerization of the cis-9, cis-12 double bonds of linoleic acid to a conjugated system. A key enzyme in this process is linoleate isomerase (LAI). nih.gov This results in the formation of conjugated linoleic acids (CLAs), with the most common isomer being cis-9, trans-11-CLA (rumenic acid). nih.gov

Reduction: The newly formed conjugated dienes are then subjected to a series of reduction reactions. For instance, cis-9, trans-11-CLA can be reduced to trans-11-octadecenoic acid (vaccenic acid). asm.org

Final Hydrogenation: Further hydrogenation of vaccenic acid leads to the formation of the fully saturated fatty acid, stearic acid (C18:0). nih.govasm.org

This biohydrogenation process is considered a detoxification mechanism for bacteria, as polyunsaturated fatty acids can be inhibitory to their growth. nih.gov

Hydroxy Fatty Acid Formation Pathway:

An alternative pathway for linoleic acid metabolism involves the hydration of one of the double bonds to form a hydroxy fatty acid.

Hydration: Certain bacteria, such as Lactobacillus plantarum, can hydrate (B1144303) the cis-9 double bond of linoleic acid to produce 10-hydroxy-cis-12-octadecenoic acid (HYA). nih.govnih.gov This reaction is catalyzed by enzymes with linoleate hydratase activity, which have been identified as myosin-cross-reactive antigens (MCRA). researchgate.net

Further Metabolism: HYA can be a precursor for the production of conjugated linoleic acids. nih.govresearchgate.net For instance, in Lactobacillus acidophilus, HYA is an intermediate in the conversion of linoleic acid to CLA under microaerobic conditions. nih.govresearchgate.net The pathway can proceed through the formation of 10-oxo-cis-12-octadecenoic acid (KetoA) and other intermediates. nih.gov

The subsequent degradation of these modified fatty acids, as well as the original linoleic acid, ultimately proceeds through the β-oxidation pathway, where the fatty acid chain is sequentially shortened by two-carbon units, producing acetyl-CoA.

Fungal Degradation of the Linoleic Acid Moiety

Fungi also possess the enzymatic machinery to degrade fatty acids like linoleic acid. While some fungi can produce and accumulate polyunsaturated fatty acids, others are capable of their catabolism. researchgate.netnih.gov

Fungal degradation can involve the formation of various oxygenated derivatives (oxylipins), including hydroxy, keto, and epoxy fatty acids. nih.gov For example, the fungus Gaeumannomyces graminis has been shown to metabolize linoleic acid into hydroxylated products. capes.gov.br These reactions are often catalyzed by cytochrome P450 monooxygenases.

Similar to bacteria, the ultimate breakdown of the fatty acid chain in fungi occurs via the β-oxidation cycle, which takes place in peroxisomes.

Detailed Research Findings

The microbial degradation of linoleic acid has been the focus of numerous studies, providing valuable insights into the specific microorganisms, enzymes, and metabolic products involved.

Table 1: Bacterial Degradation of Linoleic Acid

Microorganism Key Enzyme(s) Primary Metabolic Pathway Key Metabolites Molar Conversion / Yield Reference
Roseburia spp. Linoleate isomerase Biohydrogenation Vaccenic acid, 10-hydroxy-18:1 fatty acids - asm.org
Lactobacillus plantarum Linoleate hydratase (MCRA) Hydroxy fatty acid formation 10-hydroxy-cis-12-octadecenoic acid (HYA), 10-hydroxy-octadecanoic acid (HYB) - nih.govnih.gov
Lactobacillus acidophilus Linoleate isomerase, Hydratase Biohydrogenation, Hydroxy fatty acid formation cis-9, trans-11-CLA, trans-9, trans-11-CLA, 10-hydroxy-cis-12-octadecaenoic acid 98% conversion of linoleic acid to CLA nih.gov
Lactobacillus sakei LMG 13558 Linoleate isomerase (LAI) Biohydrogenation Conjugated linoleic acid (CLA) 2-5% conversion of linoleic acid nih.gov
Butyrivibrio fibrisolvens Linoleate isomerase Biohydrogenation cis-9, trans-11-CLA - asm.org
Anaerobic consortia Multiple enzymes Anaerobic degradation / β-oxidation Oleic acid, Palmitoleic acid, Palmitic acid, Myristic acid, Lauric acid, Hexanoic acid - researchgate.net

Table 2: Fungal Degradation of Linoleic Acid

Microorganism Key Enzyme(s) Primary Metabolic Pathway Key Metabolites Reference
Gaeumannomyces graminis Cytochrome P450 monooxygenases Hydroxylation ω2-hydroxy, ω3-hydroxy, and related metabolites capes.gov.br
Galactomyces geotrichum TS61 Not specified Accumulation and potential degradation Linoleic acid, Oleic acid, Palmitic acid researchgate.net
Various plant pathogenic fungi Not specified Growth inhibition by linoleic acid Reduced mycelial growth nih.gov

Advanced Formulations for Biologically Active Agents

Design and Synthesis of Ionizable Lipids for Lipid Nanoparticle (LNP) Formulations

The hydrophobic tails play a crucial role in the fusogenicity of the LNP, which is essential for endosomal escape and the release of the cargo into the cytoplasm. biorxiv.org Research has shown that incorporating unsaturated tails, such as the linoleyl group found in Octyl (9Z,12Z)-octadeca-9,12-dienoate, enhances this fusogenic capability. biorxiv.org The presence of double bonds in the alkyl chains introduces kinks, increasing the fluidity of the lipid membrane and facilitating its merger with the endosomal membrane. The design strategy often involves creating a library of lipids with varied tails and headgroups to identify candidates with optimal in vivo performance. nih.gov

The synthesis of ionizable lipids like this compound is achieved through established chemical reactions. Generally, the synthesis involves the esterification of a suitable alcohol, in this case, octanol (B41247), with linoleic acid or its activated derivative. The starting materials for such syntheses, including linoleyl alcohol ((9Z,12Z)‐octadecadien‐1‐ol), are commercially available. biorxiv.orgnih.gov The ionizable headgroup, which is responsible for the pH-sensitive charge of the LNP, is typically attached via a linker to the lipid backbone. nih.gov The pKa of this headgroup is a critical parameter, with an optimal range of 6-7 being targeted to ensure that the LNP is positively charged at the acidic pH of formulation for nucleic acid binding, yet relatively neutral at physiological pH to reduce potential toxicity. biorxiv.org

Lipid Nanoparticle (LNP) Assembly and Structural Characterization

LNP assembly is a critical manufacturing step that dictates the final characteristics of the delivery vehicle. Microfluidics has become one of the most common and effective methods for preparing LNPs on a laboratory and industrial scale. nih.gov This technique involves the rapid and controlled mixing of a lipid mixture dissolved in an organic solvent (e.g., ethanol) with an aqueous solution containing the nucleic acid cargo at a low pH. mdpi.com The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, entrapping the cargo. nih.govresearchgate.net

A typical LNP formulation consists of four main components, each serving a specific function. biorxiv.org

Ionizable Cationic Lipid: (e.g., structures incorporating this compound) This is the primary functional component, crucial for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cell. biorxiv.orgnih.gov

Helper Phospholipid: A neutral lipid, such as distearoylphosphatidylcholine (DSPC), that contributes to the structural integrity of the nanoparticle. biorxiv.orgnih.gov

Cholesterol: A structural lipid that modulates membrane fluidity and stability. biorxiv.orgnih.gov

PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that forms a hydrophilic corona on the nanoparticle surface, preventing aggregation and providing steric stabilization. biorxiv.org

The precise molar ratio of these components is crucial for the efficacy of the LNP. nih.gov For instance, increasing the molar ratio of the ionizable lipid can enhance hepatic accumulation and gene-silencing activity. nih.gov

Table 1: Example LNP Composition and Physicochemical Properties

Component Example Molar Ratio (%) biorxiv.org Function Resulting LNP Property mdpi.comnih.gov
Ionizable Lipid (e.g., SM-102) 50 Nucleic acid encapsulation, endosomal escape Hydrodynamic Diameter: ~70-115 nm
Cholesterol 38.5 Stability, membrane fluidity Zeta Potential (at neutral pH): ~ -5.7 mV
Phospholipid (e.g., DSPC) 10 Structural integrity Encapsulation Efficiency: >88%

Structural characterization of these nanoparticles is essential for understanding their function and ensuring quality control. biorxiv.org Techniques like small-angle neutron scattering (SANS) are powerful tools for elucidating the internal structure of LNPs, including the distribution of lipids and the location of the mRNA cargo. nih.govbiorxiv.org These studies have revealed that mRNA-loaded LNPs often have a core-shell structure, with the mRNA complexed with the ionizable lipid in a central, solvent-rich core. biorxiv.org

Molecular Mechanisms of Encapsulation and Delivery of Nucleic Acids and Other Biomolecules

The encapsulation of nucleic acids into LNPs is primarily driven by electrostatic interactions. nih.gov During the microfluidic mixing process, the formulation is kept at an acidic pH (e.g., pH 4). researchgate.net At this pH, the ionizable headgroup of lipids like those containing this compound becomes protonated and positively charged. This positive charge allows the lipid to bind strongly to the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA or siRNA, initiating the encapsulation process. nih.gov This pH-dependent binding is a cornerstone of modern LNP technology, enabling high encapsulation efficiency, often exceeding 80-90%. nih.govgoogle.com

Once administered and inside the body, the LNPs are taken up by cells, typically through endocytosis. nih.gov The nanoparticles are enclosed within cellular compartments called endosomes, which have an acidic internal environment. Inside the endosome, the ionizable lipid, which was nearly neutral at the physiological pH of the bloodstream, once again becomes protonated and positively charged. This charge can disrupt the endosomal membrane through interactions with the negatively charged lipids present in the endosomal membrane. biorxiv.org The unsaturated lipid tails, such as the linoleate (B1235992) moiety, enhance this process by promoting a non-bilayer lipid phase, which increases the fusogenicity of the LNP and facilitates the release of the nucleic acid cargo from the endosome into the cell's cytoplasm, where it can be translated into protein. biorxiv.org

Stability and Trafficking of LNP Formulations in Research Models

The stability of LNP formulations is a critical factor for their translation into clinical products. google.com LNPs are subject to physical and chemical degradation, especially during long-term storage and freeze-thaw cycles. nih.govresearchgate.net Studies have shown that storage at ultra-low temperatures (e.g., -80 °C) can lead to an increase in particle size and polydispersity index (PDI), and a decrease in encapsulation efficiency, although it may better preserve the integrity of the encapsulated mRNA. nih.govresearchgate.net

To mitigate these stability issues, cryoprotectants such as sucrose (B13894) or trehalose (B1683222) are often included in the formulation. nih.gov The addition of sucrose has been shown to improve the physical stability of LNPs during frozen storage. nih.gov

Table 2: Effect of Storage Conditions on LNP Stability

Storage Temperature Observation after 7 days nih.gov Impact on Formulation nih.govresearchgate.net
25 °C (Room Temp) Maintained particle size and PDI, but decreased protein expression. Suitable for short-term use, potential for RNA degradation.
4 °C (Refrigerated) Maintained particle size and PDI, but decreased protein expression. Suitable for short-term storage, potential for RNA degradation.
-20 °C With cryoprotectants, preserved physicochemical properties. Potential to extend stability beyond ultra-low temperature needs.

The trafficking and biodistribution of LNPs in research models provide crucial insights into their mechanism of action. nih.gov Following intramuscular injection in mice and non-human primates, LNPs have been observed to distribute throughout the injected muscle while also rapidly trafficking to draining lymph nodes. nih.gov This delivery to lymph nodes is significant for vaccine applications, as these are key sites of immune cell activation. Flow cytometry analysis has identified antigen-presenting cells as the primary immune cell type responsible for the initial uptake of LNPs and the subsequent translation of the mRNA cargo. nih.gov The specific components of the LNP can also influence its intracellular journey; for example, high concentrations of cholesterol have been found to hinder the intracellular trafficking of LNPs by trapping them in early endosomes, which can reduce the efficiency of cargo delivery. nih.gov

Q & A

Basic Research Questions

Q. What is the optimal methodology for synthesizing octyl (9Z,12Z)-octadeca-9,12-dienoate, and what reaction conditions are critical for yield and purity?

  • Methodology : The compound is synthesized via nucleophilic acyl substitution using (9Z,12Z)-octadeca-9,12-dienoyl chloride and octanol. Key steps include:

  • Dissolving the alcohol (octanol) in dry CH2Cl2 with triethylamine (Et3N) as a base at 0°C .
  • Dropwise addition of the dienoyl chloride to form the ester, monitored by TLC for completion (~10 minutes).
  • Purification via flash chromatography (Hexane:Ethyl Acetate gradient) to isolate the product .
    • Critical Conditions : Anhydrous solvents, stoichiometric base (1.2 eq. Et3N), and controlled temperature (0°C) prevent side reactions like hydrolysis or isomerization.

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

  • GC-MS : Retention time (~13.8 min) and molecular ion peaks (e.g., m/z 504.87 for C34H64O2) confirm identity .
  • IR Spectroscopy : Key markers include C=O stretch (~1740 cm<sup>−1</sup> for ester), C=C stretches (~1650 cm<sup>−1</sup>), and CH2/CH3 vibrations .
  • NMR : <sup>1</sup>H NMR should show doublet-of-doublets for conjugated dienes (δ 5.3–5.4 ppm) and triplet signals for ester-bound methylene groups (δ 4.0–4.1 ppm) .

Q. How can researchers accurately determine the density and other physicochemical properties of this compound?

  • Group Contribution Method : Predict density using molar volume calculations based on structural groups:

  • Example: For methyl (9Z,12Z)-octadeca-9,12-dienoate, contributions include 2 CH3, 12 CH2, 4 =CH−, and 1 COO− groups. Predicted density: 0.877 g/cm³ (error < 0.1% vs. experimental 0.879 g/cm³) .
    • Experimental Validation : Use pycnometry or oscillating U-tube densitometry at controlled temperatures (e.g., 303.15 K) .

Advanced Research Questions

Q. What enzymatic interactions are observed between this compound and oxidoreductases, and how do reaction conditions influence product profiles?

  • Enzyme Specificity : Linoleate dioxygenase (EC 1.13.11.45) catalyzes the oxygenation of the compound to (9Z,12Z)-(11S)-11-hydroperoxyoctadeca-9,12-dienoate. Mn<sup>2+</sup> is required as a cofactor .
  • Product Isomerization : The hydroperoxide product slowly isomerizes to (9Z,11E)-(13R)-13-hydroperoxyoctadeca-9,11-dienoate. Reaction pH (5.5–7.0) and temperature (25–37°C) critically affect isomer ratios .

Q. How can computational models predict the behavior of this compound in multicomponent systems like biodiesel blends?

  • Kay’s Mixing Rule : Apply molar-weighted contributions of individual esters (e.g., methyl linoleate, methyl palmitate) to estimate blend density. Example: A palm biodiesel blend containing 13.5% methyl (9Z,12Z)-octadeca-9,12-dienoate showed a predicted density of 0.865 g/cm³ (error 0.2% vs. experimental) .
  • Molecular Dynamics Simulations : Use force fields (e.g., OPLS-AA) to model lipid bilayer interactions, focusing on ester mobility and phase behavior .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Isotopic Labeling : Track metabolic pathways using <sup>13</sup>C-labeled derivatives to distinguish endogenous vs. exogenous lipid signals in cell studies .
  • Dose-Response Curves : Address variability in anti-inflammatory assays (e.g., COX-2 inhibition) by standardizing solvent carriers (e.g., DMSO concentration ≤0.1%) and cell lines (e.g., RAW 264.7 macrophages) .

Q. How does the integration of this compound into phospholipid bilayers influence membrane dynamics, and what techniques validate these effects?

  • Model Membranes : Incorporate the ester into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) vesicles at varying molar ratios (1–10 mol%).
  • Validation Techniques :

  • Differential Scanning Calorimetry (DSC) to assess phase transition temperatures .
  • Fluorescence anisotropy using DPH probes to measure membrane rigidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.